molecular formula C16H13FN2S B2607820 N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine CAS No. 565209-32-7

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B2607820
CAS RN: 565209-32-7
M. Wt: 284.35
InChI Key: BAQWPVJOMKGWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4th position), and a 1,3-thiazol-2-amine group (a five-membered ring containing nitrogen, sulfur, and three carbon atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the nitrogen, sulfur, and fluorine atoms would likely result in regions of partial positive and negative charge, which could influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and decrease its reactivity .

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism of Orexin Receptor Antagonist N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine, also referenced as SB-649868, is primarily researched for its potential as an orexin 1 and 2 receptor antagonist, particularly for insomnia treatment. The compound is notably metabolized through oxidation of the benzofuran ring, resulting in principal metabolites M98 and M25. Interestingly, the metabolite M98 (GSK2329163) forms through an unusual hemiaminal metabolic process. Notably, the compound is primarily excreted via feces (79%) and to a lesser extent through urine (12%). The prolonged mean apparent half-life of plasma radioactivity compared to the unchanged SB-649868 indicates the presence of slowly cleared metabolites in the system (Renzulli et al., 2011).

Synthesis and Potential Therapeutic Applications

Synthesis of Benzo[d]Thiazol Derivatives and Their Therapeutic Potential A study focusing on the synthesis of new benzo[d]thiazol derivatives revealed significant therapeutic potential, particularly in the context of antidepressant and anticonvulsant effects. The derivatives, specifically 2c and 2d, demonstrated notable antidepressant effects, outperforming fluoxetine in decreasing immobility duration. Additionally, compounds 3n and 3q exhibited potent anticonvulsant effects, comparable to phenobarbital or valproate, suggesting a promising avenue for therapeutic applications in related conditions (Qing‐Hao Jin et al., 2019).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis and testing its efficacy .

properties

IUPAC Name

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQWPVJOMKGWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2-amine

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